molecular formula C18H15F2N5O2 B6020287 2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-6-methylpyrimidine-4-carboxamide

2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-6-methylpyrimidine-4-carboxamide

Cat. No.: B6020287
M. Wt: 371.3 g/mol
InChI Key: DZDQZQQHBCUBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-6-methylpyrimidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core substituted with an amino group, a difluorophenoxy group, and a pyridinylmethyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-6-methylpyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common approach is the reaction of 2,4-difluorophenol with 3-bromopyridine under Suzuki-Miyaura coupling conditions to form the difluorophenoxy-pyridine intermediate . This intermediate is then reacted with 2-amino-6-methylpyrimidine-4-carboxamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-6-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-6-methylpyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-6-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-6-methylpyrimidine-4-carboxamide lies in its specific combination of functional groups and core structure, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-6-methylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N5O2/c1-10-7-14(25-18(21)24-10)16(26)23-9-11-3-2-6-22-17(11)27-15-5-4-12(19)8-13(15)20/h2-8H,9H2,1H3,(H,23,26)(H2,21,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDQZQQHBCUBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.